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Cat. No.: B1260409 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for

dianhydromannitol, focusing on the 1,4:3,6-dianhydro-D-mannitol isomer (Isomannide). Data

for its common diastereomer, 1,4:3,6-dianhydro-D-glucitol (Isosorbide), is also included for

comparative purposes where relevant. The guide details nuclear magnetic resonance (NMR),

Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) data, along with

the experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for dianhydromannitol
and its common isomer, isosorbide. These bicyclic sugar alcohols, with the chemical formula

C₆H₁₀O₄ and a molecular weight of 146.14 g/mol , present distinct spectroscopic features due

to their stereochemistry.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the precise stereochemistry of dianhydrohexitols.

The endo- and exo- positions of the hydroxyl groups and protons result in unique chemical

shifts and coupling constants.

Table 1: ¹H NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1260409?utm_src=pdf-interest
https://www.benchchem.com/product/b1260409?utm_src=pdf-body
https://www.benchchem.com/product/b1260409?utm_src=pdf-body
https://www.pharmaffiliates.com/en/641-74-7-1-4-3-6-dianhydro-d-mannitol-pa0920600.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Proton
Chemical Shift
(δ) ppm

Solvent Reference

Isosorbide H-1a, H-6a 3.87 (m) CDCl₃ [2]

H-1b, H-6b 3.52 (dd) CDCl₃ [2]

H-2, H-5 4.37 (m) CDCl₃ [2]

H-3, H-4
4.69 (dd), 4.29

(q)
CDCl₃ [2]

OH (endo) 2.50 (d) CDCl₃ [3]

OH (exo) 1.69 (s) CDCl₃ [2]

Isomannide

Derivative*
Aromatic H

7.93 (t), 7.77 (d),

7.62 (d)
DMSO-d₆ [4]

Ring H 5.20 (d), 5.02 (d) DMSO-d₆ [4]

Ring H
4.08 (dd), 3.96

(dd)
DMSO-d₆ [4]

*Data for 1,4:3,6-Dianhydro-2,5-di-O-(2,3-dicarboxyphenyl)-d-mannitol Dianhydride.

Table 2: ¹³C NMR Spectroscopic Data
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Compound Carbon
Chemical Shift
(δ) ppm

Solvent Reference

Isosorbide

Derivative**
Aromatic C

154.80, 143.58,

128.02, 115.16
DMSO-d₆ [5]

Isosorbide Ring

C

88.21, 85.10,

81.08, 75.10,

74.69, 71.83

DMSO-d₆ [5]

Isomannide

Derivative*
Aromatic C

165.2, 162.7,

158.4, 140.7,

135.2, 123.5,

119.6, 118.5

DMSO-d₆ [4]

Isomannide Ring

C
82.2, 79.7, 72.9 DMSO-d₆ [4]

*Data for 1,4:3,6-Dianhydro-2,5-di-O-(2,3-dicarboxyphenyl)-d-mannitol Dianhydride. ***Data for

an Isosorbide-bisphenol A derivative.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the key functional groups within the dianhydromannitol
structure. The spectra are characterized by strong absorptions from the hydroxyl and ether

groups.

Table 3: Key FTIR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Mode Functional Group Reference

~3430 - 3300
O-H Stretching

(broad)
Hydroxyl (-OH) [5]

~2920 - 2880
C-H Stretching

(aliphatic)
Alkane (-CH, -CH₂) [5]

~1220 - 1210 C-O Stretching Ether / Alcohol [5][6]

~1070
C-O-C Asymmetric

Stretching
Fused Ether Rings [5]

~830
C-H Out-of-plane

Bending
Ring Structure [5]

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information on fragmentation

patterns, which can aid in structural confirmation.

Table 4: Mass Spectrometry Data

Parameter Value Method Reference

Molecular Formula C₆H₁₀O₄ - [1]

Molecular Weight 146.14 g/mol - [1]

Monoisotopic Mass 146.0579 Da - [1]

Common Adducts

(ESI)

[M+H]⁺, [M+Na]⁺,

[M+K]⁺
ESI-MS [7]

m/z of [M+H]⁺ 147.0652 Calculated -

m/z of [M+Na]⁺ 169.0471 Calculated -

Experimental Protocols
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Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic

data.

NMR Spectroscopy Protocol
This protocol is a representative method for acquiring high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation: Accurately weigh 5-10 mg of the dianhydromannitol sample and

dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or

DMSO-d₆) in a 5 mm NMR tube.[2][4] Add a small amount of tetramethylsilane (TMS) as an

internal reference standard (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance 400 MHz or

500 MHz instrument.[2][4]

¹H NMR Acquisition:

Experiment: Standard 1D proton experiment.

Temperature: 298 K.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

¹³C NMR Acquisition:

Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

Spectral Width: 0-160 ppm.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Relaxation Delay (d1): 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal at 0.00
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ppm.

FTIR Spectroscopy Protocol
Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid

samples.

Sample Preparation: Place a small amount of the solid dianhydromannitol powder directly

onto the diamond crystal of the ATR accessory. Ensure firm and even contact using the built-

in pressure clamp.

Instrumentation: Use a benchtop FTIR spectrometer, such as a PerkinElmer Spectrum 100

or a Bruker Tensor 37, equipped with a single-bounce diamond ATR accessory.[8][9]

Data Acquisition:

Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is

crucial to subtract the spectral contributions of air (CO₂ and H₂O).

Sample Scan: Collect the sample spectrum.

Spectral Range: 4000 to 650 cm⁻¹.[9]

Resolution: 4 cm⁻¹.[9]

Number of Scans: Co-add 16 scans for both background and sample to improve the

signal-to-noise ratio.[9]

Data Processing: The instrument software automatically performs an ATR correction and

baseline correction to produce the final absorbance spectrum.

Mass Spectrometry Protocol
This protocol describes a typical method for analyzing dianhydromannitol using Liquid

Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).

Sample Preparation: Prepare a stock solution of dianhydromannitol at 1 mg/mL in a

suitable solvent (e.g., 50:50 water:acetonitrile). Dilute this stock to a working concentration of
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1-10 µg/mL for injection.

Instrumentation: Use a UHPLC system coupled to a triple quadrupole or Q-TOF mass

spectrometer (e.g., Waters ACQUITY UHPLC with a QTRAP 4000 MS).[10][11]

LC Conditions:

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[11]

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: A suitable gradient (e.g., 5% B to 95% B over 10 minutes) to elute the analyte.

Flow Rate: 0.3-0.5 mL/min.[11]

Injection Volume: 5-10 µL.

MS Conditions:

Ionization Mode: Electrospray Ionization (ESI), Positive mode.[7]

Capillary Voltage: 3.0 - 5.0 kV.[10][11]

Source Temperature: 120 - 600 °C.[10][11]

Scan Range: m/z 100 - 500.

Data Acquisition: Full scan mode to identify the parent ion and its common adducts. For

further structural analysis, a product ion scan (MS/MS) can be performed on the precursor

ion of interest (e.g., m/z 147.1).

Logical Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of dianhydromannitol.
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Spectroscopic Analysis Workflow for Dianhydromannitol

1. Sample Handling

2. Spectroscopic Analysis

3. Data Interpretation

4. Structural Confirmation
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Spectroscopic Analysis Workflow for Dianhydromannitol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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